N-Desmethyl Apalutamide-d4: A Technical Guide for Researchers
N-Desmethyl Apalutamide-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Desmethyl Apalutamide-d4, a critical tool in the research and development of the potent androgen receptor inhibitor, Apalutamide (B1683753). This document details its chemical properties, its role as an internal standard in bioanalytical methods, and the metabolic context in which it is relevant.
Core Concepts: Apalutamide and its Active Metabolite
Apalutamide is a next-generation non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer.[1] It functions by directly binding to the ligand-binding domain of the androgen receptor (AR), which in turn inhibits AR nuclear translocation, DNA binding, and the transcription of AR-mediated genes.[1][2] This mechanism effectively blocks the signaling pathway that drives the growth of prostate cancer cells.[2][3]
Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to form its major active metabolite, N-Desmethyl Apalutamide.[1][4] While N-Desmethyl Apalutamide is a less potent inhibitor of the androgen receptor, exhibiting approximately one-third of the activity of its parent compound, it circulates at similar concentrations to Apalutamide at a steady state, contributing to the overall therapeutic effect.[2][4]
N-Desmethyl Apalutamide-d4 is the deuterium-labeled analogue of N-Desmethyl Apalutamide.[4] The incorporation of four deuterium (B1214612) atoms creates a stable, heavier isotope of the molecule. This mass difference is crucial for its primary application as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte of interest during sample preparation and analysis, correcting for variability and matrix effects, which leads to highly accurate and precise quantification.
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the properties of N-Desmethyl Apalutamide and its deuterated form is essential for its effective use in research. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₃F₄N₅O₂S | [4] |
| Molecular Weight | 463.41 g/mol | [4] |
| Protein Binding | 95% | [4] |
| Formation | Primarily by CYP2C8 and CYP3A4 in the liver | [4] |
| Pharmacological Activity | Less potent androgen receptor antagonist (approx. 1/3 activity of Apalutamide) | [2][4] |
Table 1: Properties of N-Desmethyl Apalutamide
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₁D₄F₄N₅O₂S | [7] |
| Molecular Weight | 481.46 g/mol | [7] |
| Primary Application | Internal standard in bioanalytical assays | [5][6] |
| Purity (Typical) | ≥98% | [4] |
Table 2: Properties of N-Desmethyl Apalutamide-d4
Metabolic Pathway of Apalutamide
The metabolic conversion of Apalutamide to N-Desmethyl Apalutamide is a key step in its pharmacology. The following diagram illustrates this biotransformation.
Experimental Protocols: Bioanalytical Quantification
N-Desmethyl Apalutamide-d4 is integral to the accurate measurement of Apalutamide and its active metabolite in biological matrices. Below is a detailed methodology for a typical LC-MS/MS assay.
Objective: To simultaneously quantify Apalutamide and N-Desmethyl Apalutamide in human plasma.
Internal Standard: N-Desmethyl Apalutamide-d4 (and/or Apalutamide-d4)
Methodology:
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Sample Preparation (Protein Precipitation):
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To 100 µL of human plasma, add a known concentration of the internal standard solution (N-Desmethyl Apalutamide-d4).
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Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
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-
Liquid Chromatography (LC):
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Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A suitable gradient to separate the analytes from matrix components.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Source: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Apalutamide: e.g., m/z 478.1 → 450.1
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N-Desmethyl Apalutamide: e.g., m/z 464.1 → 436.1
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N-Desmethyl Apalutamide-d4 (IS): e.g., m/z 468.1 → 440.1
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-
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Quantification:
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The concentrations of Apalutamide and N-Desmethyl Apalutamide are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.
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Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of a pharmacokinetic study and the subsequent bioanalytical method validation.
Conclusion
N-Desmethyl Apalutamide-d4 is an indispensable tool for the accurate and precise quantification of Apalutamide and its primary active metabolite in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic and therapeutic drug monitoring data, which is fundamental to the continued research and clinical application of Apalutamide. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.
References
- 1. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
